Isobutyl chloroformate
Overview
Description
Isobutyl chloroformate, also known as chloroformic acid isobutyl ester, is an organic compound with the molecular formula C5H9ClO2. It is a colorless liquid with a pungent odor and is primarily used in organic synthesis and pharmaceutical manufacturing. This compound is particularly valued for its role as a condensing agent in peptide synthesis and other organic reactions .
Mechanism of Action
Target of Action
Isobutyl chloroformate (IBCF) is primarily used as a reagent in peptide and oligonucleotide synthesis . Its primary targets are the 5′-hydroxyl functions of deoxyribosides . These are key components of DNA and RNA molecules, and their modification can have significant effects on the structure and function of these molecules.
Mode of Action
In its role as a reagent, IBCF acts by blocking the 5′-hydroxyl function of deoxyribosides . This blocking action prevents these groups from participating in further reactions, effectively isolating them and allowing other parts of the molecule to be modified without interference. IBCF also serves as a condensing reagent , promoting the joining of two molecules into one larger molecule.
Biochemical Pathways
The primary biochemical pathway affected by IBCF is the synthesis of peptides and oligonucleotides . By blocking the 5′-hydroxyl function of deoxyribosides, IBCF can control the sequence of amino acids in a peptide or the sequence of bases in an oligonucleotide. This allows for the precise synthesis of these molecules according to the needs of the researcher.
Pharmacokinetics
IBCF is a liquid at room temperature, with a boiling point of 128.8°C and a density of 1.053 g/mL at 25°C . It is miscible with benzene, chloroform, and diethyl ether . These properties suggest that IBCF could be rapidly absorbed and distributed if it were to enter the body, although its actual ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on many factors, including the route of administration and the presence of other substances.
Result of Action
The primary result of IBCF’s action is the synthesis of peptides and oligonucleotides with a specific sequence of amino acids or bases . This can be used to create proteins or DNA/RNA molecules with desired properties, which can be used in a wide range of applications, from basic research to the development of new drugs.
Action Environment
The action of IBCF can be influenced by environmental factors. For example, it is sensitive to moisture , which can cause it to react and lose its effectiveness as a reagent. Therefore, it must be stored under dry conditions to maintain its reactivity . Additionally, IBCF is flammable and can form explosive mixtures with air , so it must be handled with care to prevent accidents. Its action can also be influenced by the presence of other substances, as it can react with a wide range of functional groups.
Biochemical Analysis
Biochemical Properties
Isobutyl chloroformate plays a crucial role in biochemical reactions, particularly in the synthesis of peptide compounds . It serves as a condensing reagent, facilitating the formation of bonds between molecules . The compound interacts with various biomolecules, including enzymes and proteins, to exert its effects .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis . By facilitating the formation of peptide bonds, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It serves as a condensing reagent, promoting the formation of peptide bonds in protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Currently, there is limited information available on the threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels . Detailed information on these interactions is currently limited.
Transport and Distribution
It is likely that it interacts with transporters or binding proteins, which could affect its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyl chloroformate is typically synthesized through the reaction of phosgene with isobutanol. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, a highly toxic gas. The general reaction is as follows:
COCl2+C4H9OH→C5H9ClO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of phosgene and isobutanol in a reactor. The reaction is typically conducted at low temperatures to control the exothermic nature of the process. The product is then purified through distillation to obtain high-purity this compound .
Types of Reactions:
Common Reagents and Conditions:
Amines: React with this compound to form carbamates under mild conditions.
Alcohols: React with this compound to form carbonate esters, often in the presence of a base to neutralize the hydrochloric acid formed.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Scientific Research Applications
Isobutyl chloroformate is widely used in various scientific research fields:
Comparison with Similar Compounds
Methyl Chloroformate: Used in similar applications but has a lower boiling point and different reactivity profile.
Ethyl Chloroformate: Also used as a condensing agent but differs in its physical properties and reactivity.
Phenyl Chloroformate: Used in the synthesis of more complex organic molecules and has distinct reactivity due to the phenyl group.
Uniqueness of Isobutyl Chloroformate: this compound is unique due to its balance of reactivity and stability. Its branched isobutyl group provides steric hindrance, making it less reactive than methyl or ethyl chloroformate, yet sufficiently reactive for efficient synthesis processes. This makes it particularly valuable in peptide synthesis and other applications requiring precise control over reaction conditions .
Properties
IUPAC Name |
2-methylpropyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOETUEMZNOLGDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)Cl | |
Source | PubChem | |
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Molecular Formula |
C5H9ClO2, Array | |
Record name | ISOBUTYL CHLOROFORMATE | |
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Record name | ISOBUTYL CHLOROFORMATE | |
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DSSTOX Substance ID |
DTXSID8052194 | |
Record name | Isobutyl chloroformate | |
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Molecular Weight |
136.58 g/mol | |
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Physical Description |
Isobutyl chloroformate appears as a colorless to light-colored liquid. Insoluble in water and denser than water. Very corrosive to skin, eyes, and mucous membranes. Very toxic by ingestion, inhalation and skin absorption. Combustible., Clear liquid; [Merck Index] Colorless liquid with a pungent odor; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
Record name | ISOBUTYL CHLOROFORMATE | |
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Record name | Isobutyl chloroformate | |
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Boiling Point |
129 °C | |
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Flash Point |
27 °C c.c. | |
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Solubility |
Solubility in water: reaction | |
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Density |
1.04 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.04 | |
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Vapor Density |
Relative vapor density (air = 1): 4.71 | |
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Vapor Pressure |
16.5 [mmHg], Vapor pressure, kPa at 20 °C: 2.2 | |
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CAS No. |
543-27-1 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Isobutyl chloroformate is predominantly used as a reagent for forming mixed anhydrides with carboxylic acids. These mixed anhydrides are highly reactive intermediates, commonly employed in peptide synthesis to facilitate the formation of amide bonds. []
A: In a pilot-plant-scale synthesis of the analgesic tetrapeptide frakefamide × HCl, this compound was used to activate the carboxyl group of protected amino acids. This activation allowed for efficient coupling reactions with minimal racemization, showcasing the reagent's suitability for large-scale peptide synthesis. []
A: Yes, this compound can be utilized to synthesize various other compounds. For example, researchers successfully synthesized N-isobutoxycarbonyltaurine methyl ester, a volatile derivative of taurine, using a three-step procedure involving this compound. This derivative facilitated the gas chromatographic determination of taurine in urine. []
A: Studies indicate that mixed anhydrides formed with isopropyl chloroformate are more stable than those formed with ethyl and isobutyl chloroformates. The use of isopropyl chloroformate also resulted in significantly less racemization during the coupling of N-benzyloxycarbonylglycylamino acids. []
A: One potential drawback is the formation of symmetrical anhydride byproducts, leading to reduced yields of the desired product. This was observed in a study investigating the large-scale synthesis of tachykinin receptor antagonist TKA731. Researchers identified symmetrical anhydride formation from the starting amino acid as the main cause of yield loss. []
A: One strategy involves altering the order of addition during the reaction. Adding the carboxylate anion solution to this compound (reverse addition) instead of the typical chloroformate addition to the carboxylate solution significantly reduced symmetrical anhydride formation. []
A: Yes, this compound is effective for derivatizing amines to enhance their volatility and detectability in gas chromatography-mass spectrometry (GC-MS) analysis. This was demonstrated in a study analyzing amines in Port wine and grape juice, where this compound derivatization enabled the simultaneous quantification of 22 amines. []
A: Yes, this compound effectively converts amino acids into N(O,S)-alkoxycarbonyl alkyl esters, which are amenable to GC-MS analysis. This approach was successfully applied to analyze amino acids and polyamines in human skin samples. []
A: Yes, researchers successfully used this compound to conjugate ciprofloxacin to bovine serum albumin (BSA), creating an immunizing antigen. This conjugation method achieved a molecule conjugate ratio of 11:1, demonstrating its effectiveness in antigen synthesis. []
A: Yes, researchers correlated the rates of solvolysis of this compound in various solvents using the extended Grunwald-Winstein equation. They measured solvent deuterium isotope effects, enthalpy, and entropy of activation, providing insights into the reaction mechanism. []
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